6-Aminomethyl-benzo[1,2,3]thiadiazole
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Overview
Description
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine is a heterocyclic compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol . This compound features a benzene ring fused to a 1,2,3-thiadiazole ring, with a methanamine group attached at the 6th position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine typically involves the cyclization of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides . One common method is the condensation of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .
Industrial Production Methods
Industrial production of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, it can induce systemic acquired resistance (SAR) in plants by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) .
Comparison with Similar Compounds
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: A bicyclic aromatic compound with similar structural features but different functional groups.
1,2,4-Thiadiazole: Another thiadiazole isomer with distinct chemical properties and applications.
1,3,4-Thiadiazole: Known for its diverse biological activities, including antiviral and anticancer properties.
The uniqueness of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H7N3S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
1,2,3-benzothiadiazol-6-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-4-5-1-2-6-7(3-5)11-10-9-6/h1-3H,4,8H2 |
InChI Key |
KPNYLFBIZNEEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)SN=N2 |
Origin of Product |
United States |
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